1-Methylcyclobutyl methanesulfonate

Description

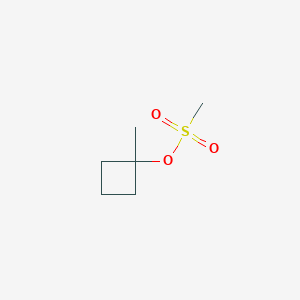

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3S |

|---|---|

Molecular Weight |

164.22 g/mol |

IUPAC Name |

(1-methylcyclobutyl) methanesulfonate |

InChI |

InChI=1S/C6H12O3S/c1-6(4-3-5-6)9-10(2,7)8/h3-5H2,1-2H3 |

InChI Key |

DULBYWVDEJRYPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)OS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylcyclobutyl Methanesulfonate and Its Stereoisomeric Analogues

Direct Esterification of Alcohols with Methanesulfonyl Chloride

The primary and most direct route for synthesizing 1-methylcyclobutyl methanesulfonate (B1217627) involves the esterification of 1-methylcyclobutanol with methanesulfonyl chloride (MsCl). This reaction is a cornerstone in organic synthesis for converting an alcohol's hydroxyl group into a good leaving group, a mesylate, which is valuable for subsequent nucleophilic substitution or elimination reactions. chemistrysteps.comlibretexts.org The general transformation involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride in the presence of a non-nucleophilic base. masterorganicchemistry.com This process effectively replaces the hydrogen of the hydroxyl group with a methanesulfonyl group (mesyl group, Ms).

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the esterification of alcohols to form methanesulfonates are highly dependent on the reaction conditions and the stoichiometry of the reagents. The reaction is typically conducted in an aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, to avoid solvent participation in the reaction. mdma.chcommonorganicchemistry.com The presence of a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. masterorganicchemistry.com Common bases for this purpose are non-nucleophilic amines like triethylamine (B128534) (TEA) or pyridine. commonorganicchemistry.com

The choice of base and its stoichiometry can influence the reaction pathway and the purity of the resulting mesylate. For instance, using a slight molar excess of a weak base like 2,6-lutidine has been explored to control the reaction environment. pqri.org Temperature control is also a critical factor; these reactions are often carried out at reduced temperatures (e.g., 0 °C to room temperature) to minimize side reactions. commonorganicchemistry.com

An alternative to methanesulfonyl chloride is methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). commonorganicchemistry.com The use of the anhydride has the advantage of not producing alkyl chloride as a potential byproduct, which can sometimes form when using methanesulfonyl chloride. commonorganicchemistry.com

Table 1: General Reaction Conditions for Mesylation of Alcohols

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Reagent | Methanesulfonyl Chloride (MsCl) or Methanesulfonic Anhydride | Source of the mesyl group |

| Solvent | Dichloromethane (DCM), Diethyl Ether | Aprotic, non-participating medium |

| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct |

| Temperature | 0 °C to Room Temperature | To control reaction rate and minimize side products |

Research has shown that for certain alcohols, Lewis acids can act as efficient catalysts for mesylation. researchgate.net While specific optimization data for 1-methylcyclobutanol is not extensively published, the general principles of mesylation provide a robust framework for its synthesis. Careful control of reagent addition, particularly the dropwise addition of methanesulfonyl chloride to the solution of the alcohol and base, is standard practice to manage the exothermic nature of the reaction.

Mechanistic Pathways of Methanesulfonate Formation (e.g., Sulfene (B1252967) Intermediacy)

The mechanism of methanesulfonate formation from an alcohol and methanesulfonyl chloride is a subject of detailed mechanistic studies. Two primary pathways are considered. The first is a direct nucleophilic substitution where the alcohol attacks the sulfur atom of the methanesulfonyl chloride, with the subsequent loss of a proton and the chloride ion. chemistrysteps.commasterorganicchemistry.com

However, a significant body of evidence, particularly when a base like triethylamine is used, points towards a second mechanism involving a highly reactive intermediate known as sulfene (CH₂=SO₂). mdma.cherowid.orgwikipedia.org In this pathway, the amine base abstracts a proton from the methyl group of methanesulfonyl chloride, followed by the elimination of the chloride ion (an E1cb elimination mechanism) to form the transient sulfene. wikipedia.orgstackexchange.com The alcohol then rapidly adds to the electrophilic sulfene intermediate to yield the final methanesulfonate ester. mdma.cherowid.org

The formation of the sulfene intermediate is advantageous when working with sterically hindered alcohols, such as tertiary alcohols, which react slowly in direct nucleophilic substitutions. chemistrysteps.com The small steric requirement of the sulfene intermediate facilitates the esterification of these more complex alcohols. mdma.ch Kinetic isotope effect studies using deuterated methanesulfonyl chloride have provided strong evidence for the sulfene pathway, showing a large primary kinetic isotope effect at pH values above 6.7, which is indicative of the α-proton removal being the rate-determining step. stackexchange.com

Preparation of Isotopically Labeled Derivatives for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. In the context of methanesulfonate formation, studies have utilized isotopically labeled alcohols to trace the fate of specific atoms throughout the reaction. For example, the reaction of methanesulfonic acid with ¹⁸O-labeled methanol (B129727) (CH₃¹⁸OH) was conducted to determine which bonds are broken during esterification. pqri.orgresearchgate.net

The results from these studies showed that the ¹⁸O label remained with the methyl group in the resulting methyl methanesulfonate, and no ¹⁸O was incorporated into the sulfonate group. researchgate.net This definitively demonstrates the cleavage of the C-O bond of the alcohol, a finding consistent with the reversal of well-established mechanisms for the solvolysis of sulfonate esters. pqri.orgresearchgate.net This evidence supports a mechanism where the alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center, rather than a pathway involving the protonation of the sulfonic acid and subsequent attack by the alcohol.

Table 2: Isotopic Labeling Study for Mechanistic Elucidation of Mesylate Formation

| Labeled Reactant | Reaction | Key Finding | Mechanistic Implication |

|---|

While these specific studies were not performed on 1-methylcyclobutanol, the fundamental mechanistic insights are broadly applicable to the esterification of alcohols, including tertiary cyclobutanol (B46151) derivatives.

Stereoselective Synthesis of Substituted Cyclobutyl Methanesulfonates

The synthesis of stereoisomerically pure or enriched substituted cyclobutyl methanesulfonates hinges on the stereoselective synthesis of the corresponding substituted cyclobutanol precursors. The esterification reaction itself, the conversion of the alcohol to the mesylate, is known to proceed with retention of configuration at the carbon atom bearing the hydroxyl group. chemistrysteps.commasterorganicchemistry.com This is because the C-O bond of the alcohol is not broken during the reaction; rather, the O-H bond is replaced by an O-S bond.

Therefore, the challenge lies in the enantioselective or diastereoselective synthesis of the cyclobutanol. Various methods have been developed for the stereoselective synthesis of substituted cyclobutanes and cyclobutanols. nih.govresearchgate.net These methods often involve strategies like asymmetric catalysis, the use of chiral auxiliaries, or ring contraction/expansion reactions from other cyclic systems. For example, stereoselective syntheses of multisubstituted cyclobutanes have been achieved through the contraction of readily available pyrrolidines. nih.gov

Solvolysis Reactions of 1 Methylcyclobutyl Methanesulfonate: Kinetic and Stereochemical Insights

Solvolytic Rate Studies and Environmental Influences

The rate of solvolysis is highly dependent on the solvent system in which the reaction is carried out. The solvent's ability to stabilize the developing carbocation and to solvate the leaving group plays a crucial role in determining the reaction kinetics.

Quantification of Solvolysis Rates Across Diverse Solvent Systems

To illustrate the range of solvolysis rates, the following table presents data for a related compound, cyclobutyl bromide, in several solvent systems. It is expected that 1-methylcyclobutyl methanesulfonate (B1217627) would exhibit a similar trend, although the absolute rates would be different due to the presence of the methyl group and the better leaving group (methanesulfonate vs. bromide).

| Solvent (v/v) | Temperature (°C) | Rate Constant (k) s⁻¹ (for Cyclobutyl Bromide) |

| 100% Ethanol | 25.0 | 1.3 x 10⁻⁷ |

| 80% Ethanol | 25.0 | 1.1 x 10⁻⁶ |

| 60% Ethanol | 25.0 | 4.9 x 10⁻⁶ |

| 100% Methanol (B129727) | 25.0 | 5.3 x 10⁻⁷ |

| 80% Methanol | 25.0 | 2.9 x 10⁻⁶ |

| Acetic Acid | 25.0 | 1.8 x 10⁻⁷ |

| Formic Acid | 25.0 | 1.5 x 10⁻⁴ |

This table presents representative data for cyclobutyl bromide to illustrate the effect of solvent on solvolysis rates. libretexts.org The data for 1-methylcyclobutyl methanesulfonate is expected to show similar trends.

Effects of Solvent Ionizing Power on Reaction Kinetics

The Grunwald-Winstein equation is a powerful tool for correlating solvolysis rates with the properties of the solvent. researchgate.netresearchgate.net The equation is expressed as:

log(k/k₀) = mY

where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), m is the sensitivity of the substrate to the solvent's ionizing power, and Y is a measure of the solvent's ionizing power. researchgate.net

For reactions that proceed through a carbocationic intermediate (S_N1 mechanism), the value of m is typically close to 1.0. This indicates a strong dependence of the reaction rate on the solvent's ability to stabilize the forming carbocation. For this compound, which is a tertiary substrate, an S_N1-type mechanism is highly probable. Therefore, a plot of log(k/k₀) versus Y would be expected to be linear with a slope (m) near unity. Solvents with high ionizing power, such as formic acid and aqueous mixtures of trifluoroethanol, are known to significantly accelerate solvolysis reactions of this nature. libretexts.org The polarity of the solvent, as indicated by its dielectric constant, is a key factor in its ionizing power; higher polarity generally leads to faster solvolysis rates for S_N1 reactions. libretexts.orgvedantu.com

Mechanistic Analysis of Substitution Pathways

The solvolysis of this compound can proceed through different mechanistic pathways, involving either classical or nonclassical carbocationic intermediates. The structure of these intermediates dictates the stereochemical outcome of the reaction.

Competitive Involvement of Classical vs. Nonclassical Carbocationic Intermediates

The solvolysis of cyclobutyl and cyclopropylcarbinyl systems is famous for the involvement of nonclassical carbocations. stackexchange.com Upon departure of the leaving group from this compound, a tertiary carbocation is initially formed. This classical 1-methylcyclobutyl cation can be captured by the solvent. However, it is in equilibrium with rearranged, nonclassical carbocations. These nonclassical ions, such as bicyclobutonium and cyclopropylcarbinyl-type cations, arise from the delocalization of sigma electrons to stabilize the positive charge.

The involvement of these nonclassical intermediates can lead to the formation of a mixture of products, including rearranged alcohols and alkenes. The relative contribution of the classical and nonclassical pathways is influenced by the solvent and the specific structure of the substrate. In highly ionizing, non-nucleophilic solvents, the lifetime of the carbocation is longer, allowing for more extensive rearrangement to the more stable nonclassical ions.

Stereochemical Fidelity in Product Formation (Retention vs. Inversion of Configuration)

For a chiral starting material, the stereochemical outcome of a solvolysis reaction provides crucial mechanistic information. If the reaction proceeds through a completely free, planar carbocation, a racemic mixture of products (equal amounts of retention and inversion of configuration) is expected. However, in many solvolysis reactions, the leaving group remains in close proximity to the carbocation as an "intimate ion pair". libretexts.orgwikipedia.org

In such cases, the leaving group can shield one face of the carbocation, leading to a preference for nucleophilic attack from the opposite face, resulting in a majority of the product with an inverted configuration. Complete inversion is characteristic of an S_N2 reaction, while complete racemization points to a classic S_N1 mechanism. The solvolysis of systems like this compound is expected to yield a mixture of products with a predominance of inversion, but also a significant degree of retention, indicating the involvement of ion pairs. For example, the solvolysis of secondary tosylates has been shown to proceed with high, but not complete, stereoselectivity, often yielding a mixture with a significant excess of the inversion product. vedantu.com

Kinetic Isotope Effect Studies for Transition State Elucidation

Kinetic isotope effects (KIEs) are a sensitive probe for determining the structure of the transition state of a reaction. libretexts.orgwikipedia.orgprinceton.edu By replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured.

For the solvolysis of this compound, an α-deuterium KIE would be particularly informative. This involves placing a deuterium (B1214612) atom at the carbon bearing the leaving group. A normal α-deuterium KIE (k_H/k_D > 1) is expected for an S_N1 reaction. This is because the hybridization of the α-carbon changes from sp³ in the reactant to sp² in the carbocationic transition state. The out-of-plane bending vibration of the C-H(D) bond is looser in the transition state, leading to a lower zero-point energy difference for the C-D bond compared to the C-H bond, and thus a faster reaction for the hydrogen-containing compound. The magnitude of the α-deuterium KIE can provide information about the extent of bond breaking in the transition state.

Furthermore, β-deuterium KIEs, where deuterium is placed on the carbons adjacent to the reaction center, can reveal information about hyperconjugation and the participation of neighboring groups in stabilizing the developing positive charge. A small, normal β-deuterium KIE is often observed in S_N1 reactions due to the hyperconjugative stabilization of the carbocation by the C-H(D) bonds.

While specific KIE data for this compound is not available, studies on related systems, such as the solvolysis of neopentyl-type arenesulfonates, have demonstrated the power of this technique in elucidating the concerted nature of solvolytic rearrangements. libretexts.org

Primary and Secondary Deuterium Isotope Effects

Deuterium isotope effect studies are a powerful tool for elucidating the mechanisms of chemical reactions. In the context of solvolysis, they provide critical insights into the nature of the transition state, particularly regarding bond cleavage and changes in hybridization at the reaction center. The solvolysis of this compound and its deuterated analogues has been a subject of interest for understanding the nuances of carbocationic processes.

Secondary Deuterium Isotope Effects: More revealing for this system are the secondary deuterium isotope effects, which arise from isotopic substitution at a position where the bond is not formally broken in the rate-determining step. These effects are categorized based on the position of the deuterium atom relative to the reaction center.

α-Deuterium Isotope Effects: When deuterium is substituted at the α-carbon (the carbon bearing the leaving group), the observed isotope effect (kH/kα-D) provides information about the change in hybridization at this center in the transition state. The solvolysis of this compound proceeds via a transition state with significant carbocationic character, meaning the hybridization at the α-carbon changes from sp³ in the reactant to sp²-like in the transition state. This change leads to a lowering of the vibrational frequencies of the C-H(D) bending modes, resulting in a normal secondary α-deuterium isotope effect (kH/kα-D > 1).

β-Deuterium Isotope Effects: Substitution of deuterium at the β-carbon can also influence the reaction rate. The magnitude of the β-deuterium isotope effect (kH/kβ-D) is often interpreted in terms of hyperconjugation, where the C-H(D) σ-bond electrons help to stabilize the developing positive charge on the α-carbon in the transition state. A normal isotope effect (kH/kβ-D > 1) is typically observed, as the C-H bond is a better electron donor than the C-D bond, thus leading to greater stabilization of the transition state for the non-deuterated compound.

The study of these isotope effects in various solvents allows for a detailed mapping of the transition state structure and the extent of charge development.

| Isotope Effect Type | Typical Observed Effect (kH/kD) | Mechanistic Interpretation |

| α-Secondary | > 1 (Normal) | Change in hybridization from sp³ to sp² at the reaction center in the transition state. |

| β-Secondary | > 1 (Normal) | Hyperconjugative stabilization of the developing positive charge in the transition state. |

Carbocationic Intermediates Derived from 1 Methylcyclobutyl Methanesulfonate: Structure and Dynamics

Characterization of the 1-Methylcyclobutyl Cation

The 1-methylcyclobutyl cation, a key intermediate in the solvolysis of its methanesulfonate (B1217627) precursor, has been the subject of extensive investigation. Its direct observation and characterization have been achieved primarily through nuclear magnetic resonance (NMR) spectroscopy in superacid media. These studies have been instrumental in distinguishing between the "classical" trivalent carbenium ion and potential "non-classical" pentacoordinated carbonium ion structures. researchgate.net

Computational studies complement experimental data, providing insights into the cation's geometry and energetics. researchgate.net These theoretical models help to rationalize the observed spectral data and predict the relative stabilities of different conformations. The combination of experimental and computational approaches has been crucial in building a comprehensive picture of the 1-methylcyclobutyl cation's structure. researchgate.net

Equilibria Between Cyclopropylcarbinyl, Bicyclobutonium, and Homoallyl Cations

The solvolysis of 1-methylcyclobutyl methanesulfonate is not a straightforward process leading to a single carbocationic intermediate. Instead, it involves a complex and dynamic equilibrium between several isomeric cations: the cyclopropylcarbinyl, bicyclobutonium, and homoallyl cations. The distribution and interconversion of these species are highly dependent on the reaction conditions and the presence of substituents.

Experimental and Theoretical Evidence for Bicyclobutonium Cation Intermediacy

A significant body of evidence points to the involvement of a non-classical bicyclobutonium cation as a key intermediate in these reactions. nih.gov For instance, the solvolysis of (1s,3s)-3-(tert-butyl)-1-methylcyclobutyl methanesulfonate in trifluoroethanol yields a substitution product with retention of configuration. nih.gov This stereochemical outcome is a strong indicator of the intermediacy of a non-classical bicyclobutonium cation, where the solvent attacks from the same side as the leaving group was attached. nih.gov

As the ionizing power of the solvent decreases, an increasing amount of the inverted product is observed. nih.gov This suggests a competitive pathway involving a classical, planar carbocation that can be attacked by the solvent from either face. nih.gov Computational studies further support the existence of the bicyclobutonium cation, indicating a significant stabilization energy, although this is not always reflected in solvolysis kinetics. researchgate.net This discrepancy highlights the importance of considering the specific reaction environment when interpreting computational models of carbocations. researchgate.net

Conformational Ring Equilibration in Cyclobutyl Cations

The cyclobutyl ring itself is not static. It can undergo conformational ring equilibration, a process that can influence the stereochemical outcome of reactions. In some cases, the equilibration of the cyclobutyl cation intermediate is rapid enough to allow for the formation of multiple stereoisomeric products. researchgate.net The lifetime of the cyclobutyl intermediate plays a crucial role in determining the extent of this equilibration. researchgate.net

Molecular Rearrangements in 1 Methylcyclobutyl Methanesulfonate Chemistry

Investigation of Intramolecular Rearrangement Processes

The solvolysis of 1-methylcyclobutyl methanesulfonate (B1217627) proceeds through the formation of the 1-methylcyclobutyl cation. This carbocation is a key intermediate that can undergo several competing rearrangement pathways before being trapped by a nucleophile.

1,3-Migration Pathways

While 1,2-hydride and 1,2-alkyl shifts are the most common carbocation rearrangements, 1,3-hydride shifts can also occur, particularly if they lead to a more stable carbocation. In the context of the 1-methylcyclobutyl cation, a 1,3-hydride shift would involve the transfer of a hydrogen atom from the C3 position to the cationic C1 center. Such shifts can be facilitated by heating the reaction mixture. nih.gov Although less common than their 1,2-counterparts, these more distant hydride shifts have been observed in various carbocationic systems. nih.gov The propensity for a 1,3-hydride shift in the 1-methylcyclobutyl cation is a subject of ongoing investigation, with computational studies often being employed to determine the energetic feasibility of such pathways.

Skeletal Rearrangements During Solvolysis and Capture

The significant ring strain of the cyclobutane (B1203170) ring makes the 1-methylcyclobutyl cation susceptible to skeletal rearrangements. The most prominent of these is a ring expansion to form a more stable cyclopentyl cation. This process involves a 1,2-alkyl shift where one of the C-C bonds of the cyclobutane ring migrates to the cationic center. This rearrangement relieves ring strain and often leads to a more stable carbocation, for instance, a tertiary or resonance-stabilized cyclopentyl cation.

The solvolysis of related cyclobutyl systems has been shown to yield a mixture of products arising from both the unrearranged cyclobutyl cation and the rearranged cyclopentyl cation. For example, the dehydration of 1-methylcyclobutanol, which proceeds via the same 1-methylcyclobutyl cation, can yield both 1-methylcyclobutene and methylenecyclobutane (B73084) as the unrearranged products, alongside rearranged products.

Regio- and Stereoselectivity of Rearrangement Products

The rearrangements of the 1-methylcyclobutyl cation can lead to a variety of regio- and stereoisomeric products. The regioselectivity is determined by which group migrates and where the nucleophile subsequently attacks. For instance, a 1,2-hydride shift from C2 to C1 would lead to a secondary carbocation, which is less favorable than the initial tertiary cation and therefore less likely. However, a 1,2-alkyl shift leading to ring expansion is a highly favored pathway.

The stereochemistry of the products is influenced by the structure of the carbocation intermediate and the mode of nucleophilic attack. A planar, classical carbocation would be expected to lead to a racemic mixture of products if the resulting center is chiral. However, the involvement of non-classical, bridged carbocations (bicyclobutonium ions) can lead to a high degree of stereoselectivity, often resulting in retention of configuration. Studies on substituted 1-methylcyclobutyl systems have provided evidence for the intermediacy of such non-classical ions, particularly in highly ionizing, non-nucleophilic solvents.

Competition between Rearrangement and Direct Nucleophilic Trapping

A key aspect of the chemistry of 1-methylcyclobutyl methanesulfonate is the competition between the rate of rearrangement of the intermediate carbocation and the rate of its trapping by a nucleophilic solvent or added nucleophile. The outcome of this competition is highly dependent on several factors:

Solvent Nucleophilicity: In solvents with high nucleophilicity, the direct trapping of the initially formed 1-methylcyclobutyl cation is more likely, leading to a higher proportion of unrearranged products.

Solvent Ionizing Power: Solvents with high ionizing power can stabilize the carbocation, potentially allowing more time for rearrangement to occur before nucleophilic attack.

Nature of the Nucleophile: Stronger, more reactive nucleophiles will favor direct trapping over rearrangement.

Temperature: Higher temperatures can provide the activation energy required for rearrangement pathways, increasing the proportion of rearranged products. nih.gov

The interplay of these factors determines the final product distribution. For instance, in a highly nucleophilic solvent, one might expect a significant amount of 1-methylcyclobutanol or the corresponding ether, whereas in a less nucleophilic, highly ionizing solvent, products derived from the rearranged cyclopentyl cation would likely dominate.

Application of Rearrangements in Complex Molecular Scaffolding

The controlled rearrangement of the 1-methylcyclobutyl system can be a powerful tool in organic synthesis for the construction of complex molecular architectures. In particular, the ring expansion to a five-membered ring provides a route to cyclopentane (B165970) and cyclopentene (B43876) derivatives, which are common motifs in natural products and pharmaceuticals.

Furthermore, the ability to generate spirocyclic compounds is a significant application of these rearrangements. A spirocycle is formed when a rearranged carbocation is intramolecularly trapped by a suitably positioned functional group. This strategy has been employed in the synthesis of various spiro heterocyclic compounds, which are of interest in medicinal chemistry. nih.govmdpi.comnih.govchemistryviews.org The predictable nature of these rearrangements, when controlled by substrate structure and reaction conditions, allows for the stereoselective synthesis of complex spirocyclic systems. The inherent strain of the cyclobutane ring in the starting material serves as a driving force for the formation of these intricate three-dimensional structures.

Advanced Spectroscopic Methodologies for Mechanistic Elucidation of 1 Methylcyclobutyl Methanesulfonate Reactions

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Stable Carbocation Studies

Multinuclear NMR spectroscopy stands as a cornerstone in the characterization of carbocations, providing unparalleled insight into their electronic structure and potential rearrangements. By analyzing the chemical shifts and coupling constants of various nuclei, researchers can map the distribution of positive charge and deduce the bonding framework of these transient species.

The direct observation of the 1-methylcyclobutyl cation, generated from its methanesulfonate (B1217627) precursor, is made possible through the use of low-temperature NMR spectroscopy in superacidic media. psu.edu Superacids, such as a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (FSO₃H) in a low-freezing solvent like sulfuryl chloride fluoride (B91410) (SO₂ClF), can protonate the leaving group and stabilize the resulting carbocation at temperatures low enough to quell rapid rearrangements. iaea.org

In a typical experiment, the dissolution of 1-methylcyclobutyl methanesulfonate in a magic acid (FSO₃H-SbF₅) solution at temperatures around -78 °C allows for the acquisition of ¹H and ¹³C NMR spectra of the persistent 1-methylcyclobutyl cation. The ¹³C NMR spectrum is particularly informative. The cationic carbon (C⁺) is expected to exhibit a significant downfield chemical shift, typically in the range of 250-350 ppm, due to its severe deshielding. The methyl and cyclobutyl carbons will also show characteristic shifts that reflect the charge distribution and any structural distortions within the cation.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) in Superacid |

| C⁺ (quaternary) | ~320-340 |

| CH₃ | ~30-40 |

| CH₂ (cyclobutyl) | ~40-60 |

| CH (cyclobutyl) | Not Applicable |

This interactive table provides expected chemical shift ranges for the 1-methylcyclobutyl cation in superacidic media based on data from analogous tertiary carbocations.

While solution-state NMR in superacids is powerful, solid-state Cross-Polarization Magic Angle Spinning (CP-MAS) NMR offers a complementary approach for studying carbocations, particularly for observing species that may be unstable or undergo rapid exchange in solution even at low temperatures. nih.govmichael-hunger.de By trapping the carbocation in a solid matrix at cryogenic temperatures, line broadening due to dynamic processes can be minimized. nih.gov

For the 1-methylcyclobutyl cation, a solid-state ¹³C CP-MAS NMR spectrum would be expected to show distinct resonances for the different carbon environments. The technique can provide information about the molecular symmetry and packing in the solid state. Although technically challenging, this method can offer a more "static" view of the carbocation structure. michael-hunger.de

| Technique | Advantages for 1-Methylcyclobutyl Cation Study | Expected Information |

| Low-Temperature Solution NMR | Direct observation in a "stable" form. | Precise chemical shifts, charge distribution, detection of dynamic equilibria. |

| Solid-State CP-MAS NMR | Analysis of static structures, reduced dynamic effects. | Anisotropic interactions, molecular symmetry in the solid state. |

This interactive table compares the advantages and expected outcomes of solution and solid-state NMR techniques for studying the 1-methylcyclobutyl cation.

Infrared (IR) Spectroscopy for Transient Intermediate Characterization in Cryogenic Matrices

Infrared (IR) spectroscopy, particularly when combined with matrix isolation techniques, is a highly sensitive method for characterizing transient intermediates like carbocations. psu.edunih.gov In a matrix isolation experiment, the precursor, this compound, is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window at temperatures as low as 4 K. Subsequent in-situ generation of the 1-methylcyclobutyl cation, for example through photolysis or ionization, allows for its IR spectrum to be recorded.

The vibrational frequencies observed in the IR spectrum provide a fingerprint of the carbocation's structure. The stretching frequency of the C-C bonds adjacent to the cationic center is expected to be significantly altered compared to the neutral precursor, reflecting the change in bond order and electronic environment. Theoretical calculations are often used in conjunction with experimental data to assign the observed vibrational modes to specific motions within the ion. msu.ru

Mass Spectrometry (MS) for Product Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is an indispensable tool for identifying the final products of reactions involving this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can separate complex mixtures of products arising from solvolysis or other reactions and provide their mass spectra for identification.

Furthermore, MS is central to isotopic labeling studies, which are crucial for elucidating reaction mechanisms. rsc.org For instance, by using a deuterated precursor, such as 1-(trideuteriomethyl)cyclobutyl methanesulfonate, the fate of the methyl group during the reaction can be traced. Solvolysis of (1-methylcyclobutyl)methyl sulfonate esters has been shown to yield predominantly rearranged products. iaea.org By analyzing the mass spectra of the products, the extent of methyl migration versus ring expansion can be quantified, providing deep insights into the competitive nature of the rearrangement pathways.

| Isotopically Labeled Precursor | Mechanistic Question Addressed | Analytical Technique |

| 1-(Trideuteriomethyl)cyclobutyl methanesulfonate | Intramolecular migratory aptitude of the methyl group. | GC-MS, NMR |

| 1-Methylcyclobutyl-2,2,4,4-d₄ methanesulfonate | Involvement of cyclobutyl ring carbons in rearrangements. | GC-MS, NMR |

This interactive table illustrates how isotopic labeling can be used to probe specific mechanistic questions in the reactions of this compound.

Complementary Spectroscopic Techniques in Mechanistic Analysis

While NMR, IR, and MS are the primary tools, other spectroscopic techniques can provide complementary information. Raman spectroscopy, for instance, can be used to study carbocations in superacid solutions and offers advantages for observing certain vibrational modes that are weak or inactive in the IR spectrum. Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed to monitor the formation and decay of carbocation intermediates, as they often possess distinct electronic absorptions. The combined application of these diverse spectroscopic methodologies allows for a comprehensive and detailed elucidation of the complex reaction mechanisms of this compound.

Future Research Directions and Unexplored Frontiers in 1 Methylcyclobutyl Methanesulfonate Chemistry

Development of Novel Synthetic Transformations Utilizing Carbocationic Rearrangements

The 1-methylcyclobutyl cation, readily generated from 1-methylcyclobutyl methanesulfonate (B1217627), is prone to a variety of rearrangements due to the inherent ring strain of the four-membered ring and the propensity to form more stable carbocations. acs.orgstackexchange.com While rearrangements of similar cyclobutyl systems are known to yield cyclopentyl structures, a systematic exploration of the synthetic potential of the 1-methylcyclobutyl cation is still largely uncharted territory. stackexchange.com

Future research should focus on harnessing these rearrangements to develop novel synthetic transformations. This could involve trapping the rearranged carbocationic intermediates with a wide array of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. For instance, intramolecular trapping by a suitably positioned functional group on a substituent could lead to the stereoselective synthesis of complex bicyclic or spirocyclic frameworks. These frameworks are valuable motifs in natural product synthesis and medicinal chemistry. google.com

A key area of investigation would be the influence of reaction conditions on the rearrangement pathways. Factors such as solvent polarity, temperature, and the nature of the nucleophile could be systematically varied to steer the reaction towards desired products. For example, under one set of conditions, a ring expansion to a cyclopentyl cation might be favored, while under different conditions, a hydride or alkyl shift could lead to a different rearranged cyclobutyl cation before subsequent reactions occur. msu.edu The development of these selective transformations would represent a significant advance in the synthetic utility of strained-ring precursors.

Exploration of Catalyst Effects on Reaction Pathways and Selectivity

The landscape of carbocationic rearrangements can be dramatically altered by the presence of a catalyst. While the solvolysis of 1-methylcyclobutyl methanesulfonate can proceed without a catalyst, the introduction of Lewis acids or transition metals could offer unprecedented control over reaction pathways and selectivity. bohrium.comacs.org

Future investigations should explore a broad range of catalysts to modulate the reactivity of the 1-methylcyclobutyl cation. Lewis acids, for instance, could influence the rate of cation formation and potentially stabilize or destabilize certain carbocationic intermediates, thereby favoring one rearrangement pathway over another. bohrium.com There is a significant opportunity to explore the use of chiral Lewis acids to induce enantioselectivity in these rearrangement reactions, a largely unexplored area for this specific system.

Transition metal catalysis, particularly with π-acidic metals like gold, palladium, and ruthenium, has shown immense promise in promoting ring expansions of other strained cyclobutane (B1203170) derivatives, such as cyclobutanols. bohrium.comnih.govacs.orgbeilstein-journals.org A promising research avenue would be to investigate whether these catalysts can intercept the initially formed 1-methylcyclobutyl cation or its rearranged isomers, leading to novel catalytic cycles. For example, a palladium(0) catalyst could potentially engage in a C-C bond activation of the cyclobutane ring, leading to metallacyclic intermediates that can undergo further transformations. bohrium.com The development of such catalytic systems would provide milder and more selective alternatives to traditional acid-promoted rearrangements.

Advanced Computational Methodologies for Predicting Complex Carbocation Dynamics

The 1-methylcyclobutyl cation is a nonclassical carbocation, existing as a set of rapidly equilibrating bisected σ-delocalized 1-methylcyclopropylcarbinyl cations. worldscientific.com This complex and dynamic nature makes predicting its reactivity a significant challenge. Advanced computational methodologies are poised to play a pivotal role in unraveling the intricate potential energy surface of this cation and its rearrangement pathways. jst.go.jpnih.gov

Future computational studies should employ high-level quantum mechanical calculations to map out the transition states and intermediates involved in the various possible rearrangements (e.g., ring expansion, hydride shifts, and ring contraction). stackexchange.comjst.go.jp These studies can provide crucial insights into the thermodynamics and kinetics of these processes, helping to explain experimentally observed product distributions and, more importantly, to predict the outcomes of new reactions.

Furthermore, the development of algorithms that can automatically explore complex reaction networks is a burgeoning field. nih.gov Applying such tools to the 1-methylcyclobutyl cation system could uncover previously unimagined rearrangement pathways and lead to the discovery of novel transformations. By combining these predictive computational models with experimental validation, a deeper and more quantitative understanding of the factors that govern these complex carbocation dynamics can be achieved.

Designing New Substrates to Probe Undiscovered Rearrangement Mechanisms

A powerful strategy for uncovering new reaction mechanisms is the rational design of substrates that can act as mechanistic probes. rsc.org In the context of this compound, strategically modifying the substrate could provide access to novel rearrangement pathways or shed light on the finer details of known ones.

One promising direction is the synthesis of this compound derivatives with substituents that can participate in the rearrangement process. For example, incorporating an alkenyl or alkynyl group at a suitable position could enable tandem cyclization-rearrangement reactions, leading to the formation of polycyclic systems. The stereochemical outcome of these reactions would provide valuable information about the geometry of the carbocationic intermediates.

Another approach involves the design of substrates that could undergo more exotic rearrangements, such as 1,3- or 1,4-hydride shifts, which are less common than their 1,2-counterparts but can be facilitated by specific conformational constraints. stackexchange.com By synthesizing conformationally rigid this compound analogues, it may be possible to favor these less common pathways and study their mechanisms in detail. The insights gained from these studies would not only expand our fundamental knowledge of carbocation chemistry but also provide new tools for the design of complex molecular architectures.

Q & A

Q. Table 1. Key Physicochemical Properties of Methanesulfonate Esters

| Property | Ethyl Methanesulfonate | Methyl Methanesulfonate | This compound (Inferred) |

|---|---|---|---|

| Boiling Point (°C) | 213 | 202 | ~220 (estimated) |

| logP | 0.9 | 0.5 | ~1.2 (predicted) |

| Hydrolysis Half-life (25°C, pH 7) | 3.5 hours | 1.8 hours | 4–6 hours (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.